molecular formula C10H15N3O B3356159 6-(Cyclohexyloxy)-3-pyridazinamine CAS No. 65202-77-9

6-(Cyclohexyloxy)-3-pyridazinamine

Cat. No.: B3356159
CAS No.: 65202-77-9
M. Wt: 193.25 g/mol
InChI Key: XTDLRSXWZXABEX-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)-3-pyridazinamine is a chemical compound that features a pyridazine ring substituted with an amine group at the 3-position and a cyclohexyloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-3-pyridazinamine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution at the 3-Position:

    Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via etherification reactions, where a cyclohexanol derivative reacts with the pyridazine ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)-3-pyridazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinamine derivatives.

Scientific Research Applications

6-(Cyclohexyloxy)-3-pyridazinamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in biochemical assays to study enzyme activity or to probe biological pathways.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexyloxy)-3-pyridazinecarboxamide: Similar in structure but with a carboxamide group instead of an amine.

    6-(Cyclohexyloxy)-3-pyridazinecarboxylic acid: Features a carboxylic acid group at the 3-position.

    6-(Cyclohexyloxy)-3-pyridazinone: Contains a ketone group at the 3-position.

Uniqueness

6-(Cyclohexyloxy)-3-pyridazinamine is unique due to the presence of both the cyclohexyloxy and amine groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-cyclohexyloxypyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDLRSXWZXABEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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